(3R,6R)-3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione
Description
(3R,6R)-3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione is a stereospecific diketopiperazine (DKP) derivative characterized by a six-membered piperazine ring with two ketone groups at positions 2 and 3. Its structure features a hydroxymethyl (-CH$2$OH) substituent at the 3-position and a methyl (-CH$3$) group at the 6-position, both in the R-configuration. This compound belongs to a class of cyclic dipeptides formed via cyclization of linear dipeptides, often studied for their biological activities and physicochemical properties .
Its stereochemistry is critical for interactions with biological targets, as enantiomeric or diastereomeric forms may exhibit divergent activities .
Properties
Molecular Formula |
C6H10N2O3 |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
(3R,6R)-3-(hydroxymethyl)-6-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C6H10N2O3/c1-3-5(10)8-4(2-9)6(11)7-3/h3-4,9H,2H2,1H3,(H,7,11)(H,8,10)/t3-,4-/m1/s1 |
InChI Key |
JJDWARJCLFFKRT-QWWZWVQMSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@@H](C(=O)N1)CO |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6R)-3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a diacid or its derivative. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R,6R)-3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The methyl group can be substituted with other functional groups to create a variety of analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
(3R,6R)-3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (3R,6R)-3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine-2,5-dione derivatives vary in substituents, stereochemistry, and functional groups, leading to differences in physicochemical properties and bioactivity. Below is a structured comparison:
Table 1: Structural and Functional Comparisons
Key Comparative Insights
Substituent Effects: Hydrophilicity: The hydroxymethyl group in the target compound increases polarity compared to methyl or benzyloxy groups, as seen in (3S,6S)-3,6-dimethyl-DKP (logP ~0.5–1.0) vs. the target compound (logP likely <0.5) .
Stereochemical Influence :
- The (3R,6R) configuration of the target compound distinguishes it from (3S,6S)- or (3S,6R)-isomers, which may exhibit altered hydrogen-bonding patterns and chiral recognition in biological systems .
Biological Activity :
- Antimicrobial Activity : (3S,6R)-3-(4-Hydroxybenzyl)-DKPs from marine fungi show antimicrobial properties due to aromatic and thioether substituents .
- Enzyme Inhibition : Morpholine-2,5-dione analogs with extended side chains (e.g., benzyloxy groups) demonstrate α-glucosidase inhibition, suggesting that similar modifications in DKPs could enhance bioactivity .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for (3S,6S)-3,6-dimethyl-DKP, involving cyclocondensation of protected amino acids (e.g., L-alanine derivatives) followed by deprotection and cyclization . Challenges include stereochemical control during alkylation steps .
Research Findings and Data
Table 2: Physicochemical Descriptors of Selected DKPs
| Compound | logP | Polar Surface Area (Ų) | Molar Volume (cm³/mol) | Water Solubility (mg/mL) |
|---|---|---|---|---|
| (3R,6R)-3-(Hydroxymethyl)-6-methyl-DKP* | ~0.3 | 80–90 | 120–130 | >10 (predicted) |
| (3S,6S)-3,6-Dimethyl-DKP | 0.7 | 60–70 | 110–120 | 5–10 |
| (3S,6R)-3-(4-Hydroxybenzyl)-6-methyl-DKP | 1.2 | 100–110 | 150–160 | 1–5 |
*Predicted using QSAR models based on structural analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
